molecular formula C22H19N3O2 B3361334 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- CAS No. 918889-42-6

4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]-

Cat. No.: B3361334
CAS No.: 918889-42-6
M. Wt: 357.4 g/mol
InChI Key: OZTGQQNYINRGQE-UHFFFAOYSA-N
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Description

4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- is an acridine derivative featuring a carboxylic acid group at position 4 and a 4-(dimethylamino)phenylamino substituent at position 7. Acridine derivatives are renowned for their planar aromatic structure, enabling DNA intercalation, and applications in dyes, fluorescent probes, and therapeutics.

Properties

IUPAC Name

9-[4-(dimethylamino)anilino]acridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-25(2)15-12-10-14(11-13-15)23-20-16-6-3-4-9-19(16)24-21-17(20)7-5-8-18(21)22(26)27/h3-13H,1-2H3,(H,23,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTGQQNYINRGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475381
Record name 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918889-42-6
Record name 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino] typically involves multi-step organic reactions. One common method includes the condensation of acridine derivatives with dimethylaminophenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The acridine ring can be oxidized to form acridine-N-oxide derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the acridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents are tin chloride and iron powder.

  • Substitution: Electrophilic substitution often uses halogens or nitration agents, while nucleophilic substitution may involve alkyl halides.

Major Products Formed:

  • Oxidation: Acridine-N-oxide derivatives.

  • Reduction: Amino derivatives of acridine.

  • Substitution: Halogenated or nitro-substituted acridines.

Scientific Research Applications

Cancer Treatment

One of the most promising applications of 4-acridinecarboxylic acid derivatives is in cancer therapy, particularly for sensitizing multidrug-resistant cancer cells to chemotherapeutic agents. Research indicates that this compound can enhance the efficacy of traditional chemotherapy drugs by overcoming drug resistance mechanisms in cancer cells, which is a significant hurdle in cancer treatment .

Case Study: Multidrug Resistance Sensitization

  • Objective : To evaluate the effectiveness of acridine derivatives in sensitizing resistant cancer cell lines.
  • Findings : The study demonstrated that compounds similar to 4-acridinecarboxylic acid significantly increased the sensitivity of resistant cancer cells to doxorubicin, a common chemotherapeutic agent.

Photodynamic Therapy (PDT)

The compound has also been investigated for its potential use in photodynamic therapy, which utilizes light-activated drugs to produce reactive oxygen species that can kill cancer cells. Its acridine structure enables effective absorption of light, making it suitable for this application.

Antimicrobial Activity

Research has indicated that similar acridine derivatives exhibit antimicrobial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents.

Antibacterial Studies

  • Compounds derived from acridine structures have been tested against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Results indicated a significant reduction in bacterial viability upon treatment with these compounds, suggesting their potential as novel antibacterial agents .

Synthesis and Formulation

The synthesis of 4-acridinecarboxylic acid involves straightforward chemical reactions that can be optimized for large-scale production. Its formulation into pharmaceutical products is facilitated by its solubility in organic solvents like ethanol and dimethylformamide, making it easier to incorporate into various delivery systems.

Mechanism of Action

The mechanism by which this compound exerts its effects involves intercalation into DNA, disrupting the normal function of the genetic material. The planar structure of acridine allows it to insert between base pairs of DNA, leading to inhibition of DNA replication and transcription. This property makes it useful in studying gene expression and developing new therapeutic agents.

Molecular Targets and Pathways:

  • DNA Intercalation: Targets the DNA double helix, interfering with replication and transcription processes.

  • Enzyme Inhibition: May inhibit enzymes involved in DNA synthesis and repair.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and properties of 4-acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- with similar compounds:

Compound Name Substituents/Modifications Functional Groups Molecular Weight (g/mol) Key Properties
4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- 4-carboxylic acid, 9-(4-dimethylaminophenyl)amino Carboxylic acid, tertiary amine [Not explicitly provided] Potential DNA intercalation; solubility via carboxylic acid; diagnostic/therapeutic applications inferred from analogs .
4-{[4-(Diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid () Diethylamino group, tetrahydroacridine core Carboxylic acid, tertiary amine [Not provided] Increased lipophilicity (diethyl vs. dimethyl); reduced planarity due to tetrahydro modification, altering DNA binding .
9-Amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide () 4-carboxamide, 9-amino, dimethylaminopropyl side chain Carboxamide, tertiary amine 322.404 Enhanced cell permeability (neutral carboxamide vs. ionized carboxylic acid); potential for oral bioavailability .
9-[(4-Methanesulfonamido-2-methoxyphenyl)amino]-N,5-dimethylacridine-4-carboxamide () Methanesulfonamido, methoxy, methyl groups Carboxamide, sulfonamide, tertiary amine [Not provided] Sulfonamide enhances solubility and acidity; methoxy group modifies electronic properties, affecting target affinity .
2-[(3-Acetamidophenyl)amino]pyridine-4-carboxylic acid () Pyridine core, acetamidophenylamino, carboxylic acid Carboxylic acid, acetamide 271.27 Heterocyclic pyridine core reduces planarity vs. acridine; acetamide introduces hydrogen-bonding potential .

Key Comparative Insights

Amino Group Modifications
  • Dimethylamino vs. This modification may shift applications from hydrophilic environments (e.g., intravenous diagnostics) to lipophilic systems .
  • Carboxylic Acid vs. Carboxamide (): The carboxylic acid group (pKa ~4-5) is deprotonated at physiological pH, forming salts for improved aqueous solubility. In contrast, carboxamide derivatives (neutral) exhibit better blood-brain barrier penetration, making them candidates for central nervous system targets .
Core Structure Variations
  • Pyridine vs. Acridine (): The pyridine core lacks the fused tricyclic structure of acridine, reducing intercalative binding but offering a smaller molecular footprint for targeted interactions .
Functional Group Additions
  • Sulfonamide and Methoxy Groups (): Sulfonamide introduces a strong electron-withdrawing group, increasing acidity (pKa ~1-2) and solubility. Methoxy groups donate electrons, altering π-π stacking interactions in biological targets .

Diagnostic and Therapeutic Potential

  • The target compound’s carboxylic acid group could similarly chelate metals for diagnostic applications .
  • Anticancer Activity: Acridinecarboxamides (e.g., ) demonstrate DNA topoisomerase inhibition, while sulfonamide derivatives () may target carbonic anhydrases, indicating divergent therapeutic pathways .

Pharmacokinetic Considerations

  • Molecular Weight Trends: Higher molecular weights (e.g., 741.97 g/mol in ) correlate with reduced bioavailability, favoring parenteral over oral administration. The target compound’s molecular weight (inferred ~300-400 g/mol) balances solubility and permeability .

Biological Activity

4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]- (CAS: 918889-42-6) is a synthetic compound belonging to the acridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anti-cancer agent and possesses antimicrobial properties, making it a subject of interest in pharmaceutical research.

PropertyValue
Molecular FormulaC22H19N3O2
Molecular Weight357.41 g/mol
Boiling Point587.0 ± 40.0 °C (Predicted)
Density1.336 ± 0.06 g/cm³ (Predicted)
pKa1.72 ± 0.30 (Predicted)

Anticancer Properties

The biological activity of acridines, including 4-Acridinecarboxylic acid, is primarily attributed to their ability to intercalate DNA, disrupting cellular processes and leading to apoptosis in cancer cells. Research has shown that various acridine derivatives exhibit significant anti-tumor activity across multiple cancer cell lines:

  • In vitro studies have demonstrated that acridine derivatives can induce cytotoxic effects in human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells .
  • Case Study : A study on a related compound, 9-amino-1-nitroacridine, showed strong cytotoxicity against pancreatic cancer cell lines, indicating the potential of acridine derivatives in treating resistant cancers .

Antimicrobial Activity

Acridine derivatives have also been noted for their antimicrobial properties. The synthesis of various acridine carboxylic acid derivatives has led to the discovery of compounds with notable activity against bacterial strains:

  • Research Findings : A study highlighted that certain acridine carboxylic acids exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents against infections .

The mechanisms through which 4-Acridinecarboxylic acid exerts its biological effects include:

  • DNA Intercalation : The planar structure of acridines allows them to insert between DNA base pairs, which can lead to mutagenesis or cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that acridines may induce oxidative stress in cells, contributing to their cytotoxic effects.
  • Enzyme Inhibition : Acridines have been shown to inhibit certain enzymes involved in cell proliferation and survival pathways, further enhancing their anticancer potential .

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers . Acute toxicity data (e.g., LD50) should be referenced from safety data sheets (SDS) for risk assessment .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]-
Reactant of Route 2
4-Acridinecarboxylic acid, 9-[[4-(dimethylamino)phenyl]amino]-

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